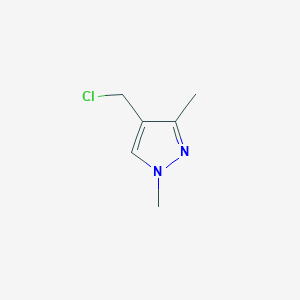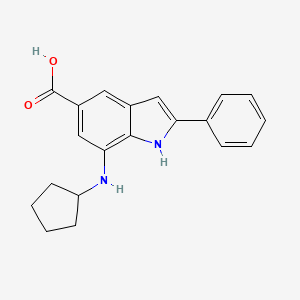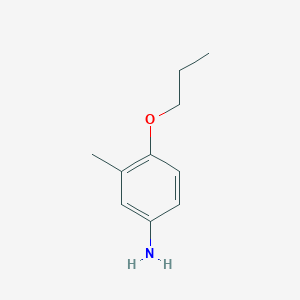
7-Ethyl-1H-purin-6(7H)-one
Übersicht
Beschreibung
7-Ethyl-1H-purin-6(7H)-one, also known as EPO, is a purine derivative that has been extensively studied for its potential therapeutic applications. EPO has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of 7-Ethyl-1H-purin-6(7H)-one is not fully understood. However, it is believed that 7-Ethyl-1H-purin-6(7H)-one exerts its effects by modulating various signaling pathways in the body. 7-Ethyl-1H-purin-6(7H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 7-Ethyl-1H-purin-6(7H)-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
7-Ethyl-1H-purin-6(7H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote neuroprotection, and enhance mitochondrial function. Additionally, 7-Ethyl-1H-purin-6(7H)-one has been shown to have a protective effect on the cardiovascular system and to enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Ethyl-1H-purin-6(7H)-one in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a versatile tool for investigating the underlying mechanisms of various diseases. Additionally, 7-Ethyl-1H-purin-6(7H)-one is relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of using 7-Ethyl-1H-purin-6(7H)-one in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on 7-Ethyl-1H-purin-6(7H)-one. One area of interest is the potential use of 7-Ethyl-1H-purin-6(7H)-one in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms by which 7-Ethyl-1H-purin-6(7H)-one exerts its neuroprotective effects and to determine its potential as a therapeutic agent. Additionally, there is growing interest in the potential use of 7-Ethyl-1H-purin-6(7H)-one in cancer therapy. Further research is needed to determine the efficacy and safety of 7-Ethyl-1H-purin-6(7H)-one in this context. Finally, there is a need for further research on the potential side effects of 7-Ethyl-1H-purin-6(7H)-one and the optimal dosing and administration schedules for therapeutic use.
Conclusion:
In conclusion, 7-Ethyl-1H-purin-6(7H)-one is a promising compound with a wide range of potential therapeutic applications. Its ability to modulate multiple signaling pathways in the body makes it a versatile tool for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the mechanisms of action of 7-Ethyl-1H-purin-6(7H)-one and to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-1H-purin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 7-Ethyl-1H-purin-6(7H)-one has been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, 7-Ethyl-1H-purin-6(7H)-one has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
7-ethyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(11)7(12)9-3-8-6/h3-4H,2H2,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXOZUZKOAEOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325183 | |
| Record name | 6H-Purin-6-one, 7-ethyl-1,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112027-10-8 | |
| Record name | 6H-Purin-6-one, 7-ethyl-1,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3213472.png)











amine](/img/structure/B3213560.png)